molecular formula C14H19BO4 B1532657 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 956431-01-9

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1532657
CAS No.: 956431-01-9
M. Wt: 262.11 g/mol
InChI Key: LWMIBTMNBYRUHU-UHFFFAOYSA-N
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Description

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Methoxyboronic acid pinacol ester, is an organic boron compound . It is a colorless liquid that is relatively stable under normal conditions . This compound is often used as an organic boron reagent and has significant applications in organic synthesis .


Synthesis Analysis

The synthesis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved in one step from pinacol borane and dimethyl carbonate .


Molecular Structure Analysis

The molecular formula of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C7H15BO3 . The SMILES string representation is COB1OC©©C©©O1 .


Chemical Reactions Analysis

This compound plays a key role in the formation of C-C bonds, mono-oxidation, and reduction reactions . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are as follows :

Scientific Research Applications

Disposition and Metabolism in Human Health

One area of research that might provide context is the study of how similar boron-containing compounds, like those in certain antibiotics, are metabolized and distributed within the human body. For example, the disposition and metabolism of GSK2251052, a novel boron-containing antibiotic, have been extensively studied, showing how boron-based compounds can be crucial in developing new antibiotics for treating serious infections (Bowers et al., 2013).

Environmental and Toxicological Studies

Research on benzophenones and their derivatives, which like the compound involve complex organic structures, highlights the importance of understanding the environmental impact and potential toxicological effects of these chemicals. Studies have investigated the concentration and exposure to benzophenone-type UV filters in humans, offering insights into how similar compounds might interact with biological systems and the environment (Gao et al., 2015).

Analytical Chemistry and Bio-monitoring

Another relevant application is in the development of analytical methods and bio-monitoring studies, which are crucial for detecting and quantifying chemical compounds in biological samples. This research area supports the safety and efficacy assessments of various substances, including those with complex structures similar to 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. For instance, the identification of the urinary metabolites of synthetic compounds provides essential data for understanding their metabolism and potential impacts on health (Kavanagh et al., 2012).

Safety and Hazards

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as an Eye Irritant (Category 2) and Flammable Liquid (Category 3) . It is recommended to store this compound away from oxidizing agents and ignition sources, and to keep the container tightly closed in a cool, dry, and well-ventilated condition . Personal protective equipment such as gloves, eyeshields, and dust masks (type N95 in the US) should be used when handling this compound .

Mechanism of Action

Target of Action

The primary targets of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 4-Formyl-3-methoxyphenylboronic acid pinacol ester, are typically organic compounds that participate in carbon-carbon bond formation reactions . This compound is often used as an organoboron reagent in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This is a key step in many metal-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura coupling . In this process, the boronic ester is transferred from boron to a transition metal, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a primary biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, allowing for the formation of complex organic compounds from simpler building blocks . The compound’s role as an organoboron reagent makes it a crucial participant in this pathway .

Pharmacokinetics

It’s important to note that boronic pinacol esters, such as this compound, are known to be susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds from simpler precursors, making it a valuable tool in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be strongly influenced by pH . Therefore, the compound’s action may vary depending on the pH of the environment. Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability .

Properties

IUPAC Name

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMIBTMNBYRUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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